
Toxaphene
Overview
Description
Toxaphene (CAS No. 8001-35-2) is a complex mixture of polychlorinated bornanes, camphenes, and related terpenes, first commercialized in 1945 as the insecticide Hercules 3965 . It contains over 32,000 congeners, with approximately 600 identified via chromatography . Historically, it was mass-produced for agricultural use, particularly in cotton farming, and as a piscicide to control fish populations . Its persistence, volatility, and lipophilicity have led to global environmental dispersion, including accumulation in Arctic ecosystems and human adipose tissue . This compound’s production ceased in the 1980s due to environmental and health concerns, but its legacy residues remain a focus of regulatory and scientific scrutiny.
Preparation Methods
Toxaphene is produced by the chlorination of camphene, a naturally occurring terpene . The process involves reacting camphene with chlorine gas under controlled conditions to achieve a chlorine content of 67-69% by weight . This reaction results in a mixture of chlorinated camphenes and other related compounds . The industrial production of this compound typically involves the use of large-scale chlorination reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Toxaphene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated alcohols and ketones.
Reduction: Reductive dechlorination of this compound can occur, leading to the formation of less chlorinated congeners.
Substitution: This compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as zinc dust for reduction, and nucleophiles like hydroxide ions for substitution reactions . The major products formed from these reactions are typically less chlorinated derivatives of the original compound .
Scientific Research Applications
Historical Context and Agricultural Use
Toxaphene in Agriculture:
- Introduced in 1948, this compound became one of the most heavily utilized insecticides in the United States during the 1960s and 1970s. It was primarily applied to cotton crops to control pests such as the Heliothis/boll weevil complex and army cutworms .
- Economic assessments indicated that this compound application could lead to substantial increases in crop yields, with estimated economic benefits reaching hundreds of millions of dollars annually for various crops like cotton and wheat .
Analytical Methods for this compound Detection
Detection Techniques:
- Various analytical techniques have been developed to detect and quantify this compound in environmental and biological samples. Gas chromatography coupled with electron capture detection (GC/ECD) has been widely used due to its sensitivity and cost-effectiveness .
- More advanced methods like multidimensional gas chromatography (MDGC) have improved selectivity for detecting individual congeners of this compound, which is crucial since different congeners exhibit varying toxicological effects .
Biomarkers of Exposure:
- Sensitive methods have been established for detecting this compound levels in human blood and milk fat, allowing researchers to assess recent exposure levels. These methods are essential for understanding the health effects of long-term exposure to low levels of this compound .
Biodegradation Studies
Microbial Biodegradation:
- Research has focused on the biodegradation pathways of this compound by microbial communities. Studies indicate that certain microorganisms can metabolize this compound, potentially reducing its environmental persistence .
- The biodegradation process is influenced by the structure of the congeners present; coplanar congeners tend to exhibit more significant toxicological effects and are more readily degraded by microbes .
Health Implications and Toxicology
Toxicological Studies:
- This compound has been associated with various health risks, including carcinogenic effects observed in animal studies, particularly concerning liver and thyroid tumors .
- Understanding the toxicity of specific congeners is vital for assessing risks related to human exposure. Research into enantiomeric differences reveals that different forms may be metabolized at different rates, impacting their toxicity profiles .
Regulatory Status and Environmental Impact
Regulatory Actions:
- Due to its persistence in the environment and potential health risks, this compound has been banned or restricted in many countries. The Environmental Protection Agency (EPA) has classified it as a hazardous substance due to its bioaccumulative properties and toxic effects on wildlife .
Environmental Monitoring:
Mechanism of Action
Toxaphene exerts its effects primarily by stimulating the central nervous system . It antagonizes neurons, leading to hyperpolarization and increased neuronal activity, which can result in convulsive seizures . This compound also induces morphological changes in the thyroid, liver, and kidneys . The molecular targets and pathways involved in its mechanism of action include ion channels and neurotransmitter receptors in the nervous system .
Comparison with Similar Compounds
Structural and Compositional Differences
Toxaphene’s complexity distinguishes it from other organochlorine compounds:
- Polychlorinated Biphenyls (PCBs): Unlike PCBs (209 congeners), this compound’s 32,000+ congeners arise from chlorination of camphene and bornane skeletons, leading to greater stereochemical diversity .
- DDT/DDE: While DDT and its metabolite DDE are single compounds, this compound’s multicomponent nature complicates risk assessment. However, atmospheric transport studies show strong correlations between this compound and DDE concentrations, indicating shared agricultural origins in the southern U.S. .
- Chlorinated Pulp Byproducts: Chlorine bleaching of wood pulp generates compounds structurally similar to this compound but with lower chlorine content (e.g., chlorinated camphenes). These lack the insecticidal activity of this compound but may pose comparable environmental risks .
Table 1: Structural and Functional Comparison
Analytical Challenges
This compound’s analysis is more demanding than other organochlorines due to its congener diversity:
- Gas Chromatography (GC): Unlike PCBs or DDT, this compound requires multidimensional GC (MDGC) or heart-cut techniques to resolve co-eluting congeners .
- Mass Spectrometry (MS): Electron ionization (EI) tandem MS improves sensitivity for octa- and nonachlorinated congeners (e.g., Parlar #26, #62), reducing interference from PCBs and chlordanes .
- Photodechlorination: this compound’s stability under UV irradiation (254 nm) allows selective quantification in the presence of degradable chlorinated hydrocarbons like DDT .
Table 2: Analytical Methods for Organochlorines
Toxicological Profiles
- Neurotoxicity: this compound induces neurobehavioral effects (e.g., impaired learning) in mammals, similar to DDT but distinct from PCB-mediated endocrine disruption .
Environmental Behavior
- Persistence: Highly chlorinated this compound congeners (e.g., Parlar #50) persist in sediments for decades, akin to PCB-153 . Less chlorinated congeners degrade faster under microbial action, producing intermediates with variable toxicity .
- Bioaccumulation: this compound’s bioaccumulation factors (BAFs) in Arctic marine mammals (10–16 µg/g lipid) exceed those of DDT but are lower than PCBs .
Regulatory Status
- Global Standards: Only Germany regulates this compound in fish (0.1 mg/kg wet weight), whereas DDT and PCBs face broader restrictions under the Stockholm Convention .
- Atmospheric Transport: Southern U.S. cotton farms remain primary sources of airborne this compound, unlike PCBs, which originate from industrial regions .
Biological Activity
Toxaphene, a complex mixture of chlorinated camphenes, was widely used as an insecticide until its ban in the United States in 1990 due to its environmental persistence and potential health hazards. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for human health.
Chemical Composition and Properties
This compound is primarily composed of more than 670 different chemical compounds, with the most notable being the camphene derivatives. Its chemical structure contributes to its lipophilicity and persistence in the environment, leading to bioaccumulation in wildlife and humans.
Mechanisms of Toxicity
The toxicity of this compound is attributed to several mechanisms:
- Neurotoxicity : this compound affects the nervous system, evidenced by studies showing significant impacts on neurobehavioral functions in animal models. For instance, exposure to this compound has been linked to decreased locomotor activity and impaired cognitive functions in rats .
- Immunotoxicity : Research indicates that this compound can depress immune responses. A study on cynomolgus monkeys revealed a LOAEL (Lowest Observed Adverse Effect Level) of 0.4 mg/kg/day for decreased antibody responses . The compound significantly reduced IgM responses following immunization with sheep red blood cells.
- Endocrine Disruption : this compound exhibits anti-androgenic effects, which disrupt normal hormonal functions. Transcriptomic analyses have shown alterations in androgen receptor signaling pathways in male reproductive tissues .
- Hepatotoxicity : Liver toxicity has been observed in various studies, with increased liver weights reported in animal models following this compound exposure. Elevated liver enzymes indicative of liver injury were noted in a case study involving human ingestion .
Cancer Risk Associations
Several epidemiological studies have explored the link between this compound exposure and cancer risk:
- A study among pesticide applicators indicated a statistically significant increased risk for rectal cancer associated with this compound exposure (OR 2.1; 95% CI 1.2–3.6) and higher odds for those with prolonged exposure .
- Another nested case-control study identified an association between this compound exposure and leukemia (OR 2.20; 95% CI 1.04–4.65) among agricultural workers .
Acute Toxicity Cases
Acute poisoning incidents have highlighted the dangers of this compound exposure. A report documented a fatal case involving a 9-month-old infant, where symptoms included convulsions after exposure to doses estimated at or above 10 mg/kg .
Animal Studies
Table 1 summarizes key findings from animal studies examining the effects of this compound:
Study Reference | Species | Dose (mg/kg/day) | Observed Effects |
---|---|---|---|
Chernoff & Carver 1976 | Rats | 15 | NOAEL identified; decreased maternal weight gain |
Koller et al. 1983 | Rats | 2.6 | Reduced IgG antibody response |
Tryphonas et al. 2001 | Monkeys | 0.4 | Depressed humoral immunity |
Chandra & Durairaj 1992 | Guinea Pigs | 300 | Increased liver weight without histopathological changes |
Biodegradation Studies
Recent research into microbial biodegradation has shown potential pathways for the breakdown of this compound, highlighting the role of specific bacterial strains capable of degrading persistent organic pollutants (POPs). This could offer insights into remediation strategies for contaminated sites .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying toxaphene in environmental samples, and how do their detection limits compare?
this compound analysis typically employs gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD). Key methods include EPA-approved protocols (e.g., Methods 508, 525, 608), which report method detection limits (MDLs) ranging from 0.05 to 1 µg/L depending on the matrix . For example, Method 508 achieves an MDL of 0.05 µg/L using GC-ECD, while Method 525 (GC-MS) offers lower detection limits but requires congener-specific calibration . Inter-laboratory validation, such as participation in round-robin studies, is critical to ensure comparability, with deviations >20% necessitating method re-evaluation .
Q. How can researchers address variability in this compound data across studies using different quantitation methods?
Data harmonization requires inter-method comparisons using certified reference materials (CRMs) and standardized protocols. For instance, Dr. Swackhamer’s lab validated total this compound measurements within 20% agreement across labs via sample exchanges . Researchers should also report homologue distributions (e.g., hexa- vs. decachlorinated congeners) to contextualize environmental degradation patterns .
Q. What strategies are recommended for conducting systematic literature reviews on this compound’s health effects?
Use structured search parameters (e.g., PubMed® filters for toxicology studies) and databases like Web of Science. Focus on endpoints such as carcinogenicity, neurotoxicity, and endocrine disruption. The U.S. EPA’s 2018 review highlights key studies, including case-control analyses from the Agricultural Health Study (e.g., Meyer et al., 2017 on rheumatoid arthritis) and animal bioassays . Exclude non-peer-reviewed sources and prioritize mechanistic data (e.g., genotoxicity assays) to resolve contradictions .
Advanced Research Questions
Q. How can computational toxicology methods address data gaps for weathered this compound and individual congeners?
Quantitative structure-activity relationship (QSAR) models, such as EPA’s EPISuite™ or the OECD Toolbox, predict toxicity for understudied congeners. These tools estimate properties like bioaccumulation potential and endocrine activity based on chlorination patterns . However, validation against in vitro/in vivo data (e.g., estrogenicity assays) is essential, as weathered this compound’s composition differs significantly from technical mixtures .
Q. What methodological considerations are critical when reassessing this compound’s cancer potency factor using historical bioassays?
Re-evaluate dose-response data from foundational studies (e.g., NCI, 1979) with modern statistical models. The 2000 peer review panel recommended using liver tumor incidence in female mice (lower background variability) and applying linear extrapolation from the ED₁₀ (effective dose for 10% response) to derive a revised cancer potency factor of 0.1 (mg/kg/day)⁻¹, down from 1.1 . Incorporate mechanistic evidence (e.g., non-genotoxic pathways) to justify departures from default assumptions .
Q. How can congener-specific analysis resolve discrepancies in this compound’s environmental fate and toxicological impacts?
Focus on persistent congeners (e.g., Parlar #26, #50) using multidimensional GC (GC×GC) or enantiomer-selective separations. For example, atmospheric transport studies in the Great Lakes identified congener ratios shifting from technical mixtures due to differential degradation . Pair this with toxicokinetic models to prioritize bioaccumulative congeners in risk assessments .
Q. What experimental designs are optimal for evaluating this compound’s endocrine disruption potential in epidemiological studies?
Use nested case-control designs with biomarker measurements (e.g., blood levels of p-26, p-50) and longitudinal health outcomes. The Kanazawa et al. (2012) cohort linked maternal this compound levels to developmental effects, though parity and gravidity confounders required adjustment . Combine this with in vitro assays (e.g., ER/AR receptor binding) to establish mechanistic plausibility .
Q. Methodological Guidance for Data Contradictions
Q. How should researchers interpret conflicting epidemiological findings on this compound’s association with neurodegenerative diseases?
Reconcile results by stratifying analyses by exposure duration and congener profiles. For example, Kamel et al. (2012) found no significant link between this compound and ALS (OR = 2.0, 95% CI = 0.8–4.9), but small sample sizes limited power . Meta-analyses pooling agricultural cohorts and adjusting for co-exposures (e.g., organophosphates) are recommended .
Q. What steps ensure analytical precision in this compound quantitation when interferents like chlordane are present?
Implement isotope dilution techniques (e.g., ²¹⁰Pb-labeled internal standards) and negative ion chemical ionization (NICI)-MS to distinguish this compound homologues from interferents. Swackhamer et al. (1987) achieved 75 pg detection limits using m/z 340–449 clusters and corrected for chlordane via m/z 336–448 .
Q. Tables for Key Parameters
Analytical Method | Detection Limit (µg/L) | Key Congeners Detected | Reference |
---|---|---|---|
EPA Method 508 (GC-ECD) | 0.05 | Total this compound | |
EPA Method 525 (GC-MS) | 0.02 | Parlar #26, #50 | |
NICI-MS | 0.075 | Homologue-specific |
Properties
IUPAC Name |
1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl8/c1-4-7(2-11,3-12)9(16)6(14)5(13)8(4,15)10(9,17)18/h5-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJNXTAZZBRGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858936 | |
Record name | 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Toxaphene is a yellow, waxy solid with a pleasant piney odor. Used as an insecticide, primarily for cotton and early growth stages of vegetables. Also peas, soybeans, peanut, corn, and wheat. Not produced commercially in the U.S. since 1982. Only registered for scabies control on cattle in the U.S. (EPA, 1998), Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor. [insecticide]; [NIOSH], Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor., Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor. [insecticide] | |
Record name | TOXAPHENE | |
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Record name | Toxaphene | |
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Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |
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Record name | Chlorinated camphene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |
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Boiling Point |
Decomposes (NTP, 1992), Decomposes, Decomposes near boiling point, decomposes | |
Record name | TOXAPHENE | |
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Record name | TOXAPHENE | |
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Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/698 | |
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Record name | Chlorinated camphene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |
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Flash Point |
84 °F (EPA, 1998), 135 °C, 275 °F (closed cup) /Chlorinated camphene 60%/, 115 °C (tag closed cup) /Toxaphene 90% soln/, 34-46 °C (tag closed cup) /Strobane T-90/, 84 °F | |
Record name | TOXAPHENE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |
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Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/698 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Clear, amber-colored, and viscous liquid, mild terpene odor, specific gravity: 1.519-1.567 at 25 °C/25 °C; readily sol in most commercial organic solvents and is more sol in aromatic than in aliphatic hydrocarbons /Strobane T-90/, Freely sol in aromatic hydrocarbons, READILY SOL IN ORG SOLVENTS INCL PETROLEUM OILS, 3 mg/l water @ room temp, > 450 g/100 ml benzene, For more Solubility (Complete) data for TOXAPHENE (11 total), please visit the HSDB record page., 0.0003% | |
Record name | TOXAPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4662 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TOXAPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorinated camphene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.65 (EPA, 1998) - Denser than water; will sink, 1.65 @ 25 °C, 1.65 | |
Record name | TOXAPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4662 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TOXAPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/698 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorinated camphene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
14.3 (air= 1) | |
Record name | TOXAPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.4 mmHg at 77 °F (EPA, 1998), 0.00000669 [mmHg], 6.69X10-6 mm Hg @ 20 °C, 0.4 mmHg, (77 °F): 0.4 mmHg | |
Record name | TOXAPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4662 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Toxaphene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/240 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TOXAPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/698 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorinated camphene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Yellow waxy solid., Amber, waxy solid. | |
CAS No. |
8001-35-2, 1852481-29-8 | |
Record name | TOXAPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4662 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toxaphene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOXAPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/698 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
149 to 194 °F (EPA, 1998), 65-90 °C, 149-194 °F | |
Record name | TOXAPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4662 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TOXAPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/698 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorinated camphene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.